N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
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Description
N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H13ClN2O2 and its molecular weight is 312.75. The purity is usually 95%.
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Scientific Research Applications
1. Structural Analysis
The structural properties of related compounds to N-(4-chlorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide have been explored, highlighting their 'V' shaped molecular structure and various intermolecular interactions such as N–H···O, N–H···N, N–H···F, and C–H···N hydrogen bonds. These interactions generate 3-D arrays and are crucial in understanding the compound's behavior in different environments (Boechat et al., 2011).
2. Antibacterial Activity
Research indicates that derivatives of similar compounds have been synthesized and evaluated for their antibacterial activity against various bacteria, showing moderate to good activity. This suggests potential applications of N-(4-chlorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide in antibacterial treatments (Desai et al., 2008).
3. Photovoltaic and NLO Activity
Some analogs of the compound have been studied for their potential in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency (LHE) and free energy of electron injection, indicating their utility in photovoltaic applications. Additionally, their nonlinear optical (NLO) activity has been investigated, providing insights into potential applications in photonic devices (Mary et al., 2020).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-13-6-8-14(9-7-13)19-17(21)11-15-10-16(22-20-15)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCUUMDLCMWNHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.